Molecular Weight and Lipophilicity Comparison for Library Design Prioritization
When evaluated against a commonly available in-class analog, 4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415512-25-1), the target compound has a significantly higher molecular weight and a different lipophilicity profile. The 4-methyl analog has a MW of 216.24 g/mol, whereas 4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has a MW of 256.31 g/mol . This ~40 Da increase, combined with the replacement of a methyl group by a cyclobutyl ring, is expected to alter calculated logP and shape-based descriptors, which are critical parameters for prioritizing compounds for fragment elaboration or hit-to-lead campaigns. While a direct experimental logP comparison is not available, the Calculated logP for the target compound is estimated at 2.1 ± 0.5, compared to 1.3 ± 0.5 for the 4-methyl analog, based on consensus predictions from ACD/Labs and XLogP3 algorithms .
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 256.31 g/mol; cLogP = 2.1 ± 0.5 |
| Comparator Or Baseline | 4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (MW = 216.24 g/mol; cLogP = 1.3 ± 0.5) |
| Quantified Difference | ΔMW = +40.07 g/mol; ΔcLogP = +0.8 log units |
| Conditions | Computational prediction using Chemsrc and Chemspider databases; consensus logP from ACD/Labs and XLogP3. |
Why This Matters
Higher MW and increased lipophilicity extend the accessible chemical space for optimizing membrane permeability and target binding, making this compound a more advanced intermediate for lead optimization than its lower-MW counterparts.
